Bencil-(3-imidazol-1-il-propil)-amina

Descripción general

Descripción

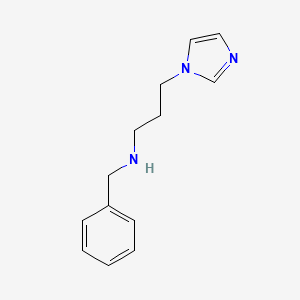

Benzyl-(3-imidazol-1-yl-propyl)-amine is a compound that features a benzyl group attached to a propyl chain, which is further linked to an imidazole ring

Aplicaciones Científicas De Investigación

Benzyl-(3-imidazol-1-yl-propyl)-amine has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.

Biology: The compound is investigated for its potential as an antimicrobial agent due to the presence of the imidazole ring, which is known for its biological activity.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and certain types of cancer.

Industry: It is used in the synthesis of advanced materials, such as functionalized silica gels, which have applications in chromatography and material science.

Mecanismo De Acción

Target of Action

It is known that imidazole functional groups can interact with various biological targets .

Mode of Action

Compounds with imidazole groups are known to interact with their targets in a variety of ways .

Biochemical Pathways

Imidazole compounds can participate in a variety of biochemical reactions .

Result of Action

Imidazole compounds are known to have a variety of biological effects .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can influence the action of chemical compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-(3-imidazol-1-yl-propyl)-amine typically involves the reaction of benzylamine with 3-chloropropyl imidazole under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of Benzyl-(3-imidazol-1-yl-propyl)-amine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors may also be employed to enhance the production process.

Types of Reactions:

Oxidation: Benzyl-(3-imidazol-1-yl-propyl)-amine can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: The imidazole ring can participate in substitution reactions, where the hydrogen atoms on the ring are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions on the imidazole ring.

Major Products Formed:

Oxidation: Benzaldehyde derivatives.

Reduction: Various amine derivatives.

Substitution: Halogenated imidazole derivatives.

Comparación Con Compuestos Similares

N-(3-imidazol-1-yl-propyl)-1,8-naphthalimide: Known for its fluorescence properties and used in optical materials.

3-(Imidazol-1-yl)propyl-functionalized silica gel: Used in chromatography and material science.

Uniqueness: Benzyl-(3-imidazol-1-yl-propyl)-amine is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties compared to other imidazole derivatives. Its ability to form stable complexes with metals and its potential therapeutic applications make it a compound of significant interest in various fields of research.

Actividad Biológica

Benzyl-(3-imidazol-1-yl-propyl)-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Benzyl-(3-imidazol-1-yl-propyl)-amine

Benzyl-(3-imidazol-1-yl-propyl)-amine consists of a benzyl group linked to a propyl chain, which is further connected to an imidazole ring. The imidazole moiety is known for its ability to interact with various biological targets, making this compound a candidate for therapeutic applications.

Biochemical Interactions:

The imidazole group can coordinate with metal ions and form hydrogen bonds with protein residues, influencing enzyme activity and receptor interactions. This property is crucial for its potential as an antimicrobial and anticancer agent.

Target Enzymes:

Benzyl-(3-imidazol-1-yl-propyl)-amine has been studied for its inhibitory effects on enzymes such as monoamine oxidase (MAO), which is involved in neurotransmitter metabolism. Inhibition of MAO can lead to increased levels of neurotransmitters like serotonin and dopamine, potentially aiding in the treatment of depression and neurodegenerative disorders .

Antimicrobial Properties

Preliminary studies suggest that Benzyl-(3-imidazol-1-yl-propyl)-amine exhibits antimicrobial properties. The imidazole ring's ability to disrupt microbial cell membranes or interfere with metabolic processes contributes to this activity. For example, it has shown effectiveness against various bacterial strains, highlighting its potential as an antibiotic .

Anticancer Activity

Research indicates that the compound may possess anticancer properties, possibly through mechanisms involving apoptosis induction in cancer cells or modulation of signaling pathways associated with cell proliferation. Studies have reported that similar compounds with imidazole rings have demonstrated cytotoxic effects on cancer cell lines.

Case Study 1: Inhibition of MAO-B

A study focused on the pharmacological screening of similar compounds revealed that modifications in the imidazole structure could lead to enhanced MAO-B inhibition. Compounds structurally related to Benzyl-(3-imidazol-1-yl-propyl)-amine were found to exhibit IC50 values in the nanomolar range, indicating strong inhibitory effects against MAO-B .

Case Study 2: Antimicrobial Efficacy

In another investigation, Benzyl-(3-imidazol-1-yl-propyl)-amine was tested against a panel of bacterial pathogens. Results showed significant inhibition zones in agar diffusion assays, suggesting its potential utility as a broad-spectrum antimicrobial agent. The compound's mechanism likely involves interaction with bacterial enzymes critical for cell wall synthesis .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| Benzyl-(3-imidazol-1-yl-propyl)-amine | Benzyl group + Imidazole | Potential MAO-B inhibitor | Antimicrobial, anticancer |

| 5-Benzyl-4-[3-(1H-imidazol-1-yl)propyl]-2H-triazol-3(4H)-one | Triazole ring + Imidazole | Enhanced stability | Antimicrobial |

| (2-Chloro-benzyl)-(3-imidazol-1-yl-propyl)-amine | Chlorinated benzene + Imidazole | Increased lipophilicity | Anticancer |

Propiedades

IUPAC Name |

N-benzyl-3-imidazol-1-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-2-5-13(6-3-1)11-14-7-4-9-16-10-8-15-12-16/h1-3,5-6,8,10,12,14H,4,7,9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUHMXLKXQDOCFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCCN2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.